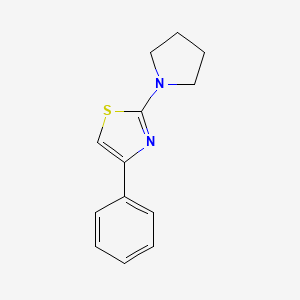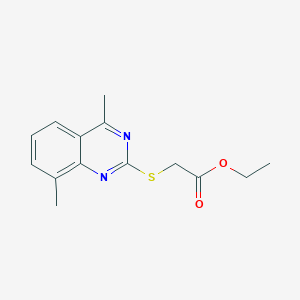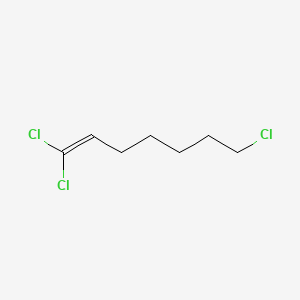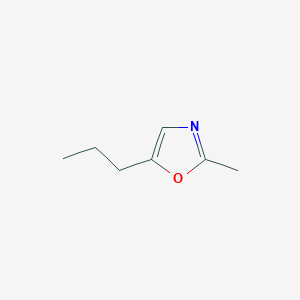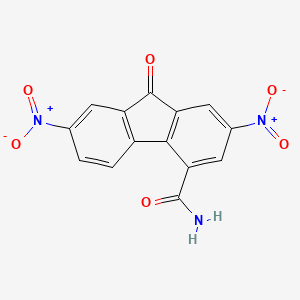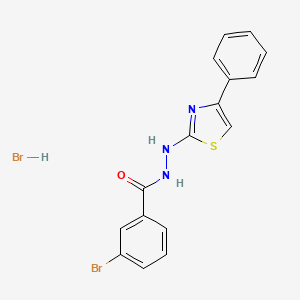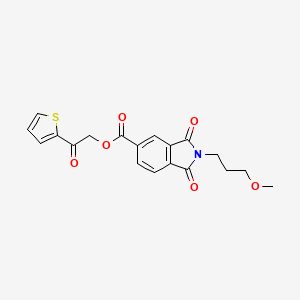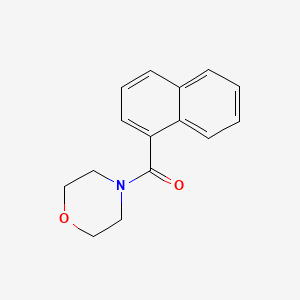
1-Naphthoic acid, morpholide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthoic acid, morpholide is an organic compound with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.2851 g/mol It is derived from 1-naphthoic acid, where the carboxylic acid group is converted into a morpholide group
Preparation Methods
The synthesis of 1-naphthoic acid, morpholide typically involves the reaction of 1-naphthoic acid with morpholine. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acid group, followed by the addition of morpholine . The reaction is typically conducted under reflux conditions to facilitate the formation of the morpholide derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Naphthoic acid, morpholide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can convert the morpholide group back to the primary amine or other reduced forms.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthoic acid, morpholide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-naphthoic acid, morpholide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-Naphthoic acid, morpholide can be compared with other similar compounds, such as:
2-Naphthoic acid: Another isomeric form of naphthoic acid with different chemical properties and applications.
Naphthoylindoles: Compounds containing the naphthoyl group, used in the synthesis of synthetic cannabinoids.
Naphthoylpyrroles: Similar to naphthoylindoles but with a pyrrole ring, used in various chemical syntheses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
26162-87-8 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
morpholin-4-yl(naphthalen-1-yl)methanone |
InChI |
InChI=1S/C15H15NO2/c17-15(16-8-10-18-11-9-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2 |
InChI Key |
FEMQUQKOEUMPIA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


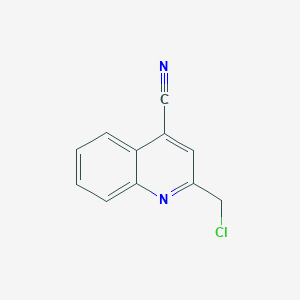
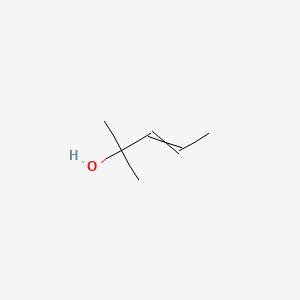
![2-[(3-Chlorophenyl)amino]-2-phenylcyclohexanone](/img/structure/B14167176.png)
![Carbamic acid, [2-(thiocarbamoyl)ethyl]-,benzyl ester](/img/structure/B14167195.png)

![1-(1-Benzylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B14167207.png)
